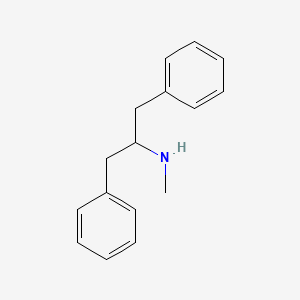
(1,3-DIPHENYLPROPAN-2-YL)(METHYL)AMINE
Übersicht
Beschreibung
(1,3-Diphenylpropan-2-yl)(methyl)amine, also known as 1,3-diphenylpropan-2-amine, is an organic compound with the molecular formula C15H17N. This compound is characterized by the presence of two phenyl groups attached to a propane backbone, with an amine group at the second carbon position. It is a solid at room temperature and is known for its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Dioxolane Protection and Palladium-Catalyzed Cross-Coupling
- The synthesis of (1,3-diphenylpropan-2-yl)(methyl)amine can involve the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane.
- This is followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide, leading to the formation of mono- or dialkylation products.
- Hydrolysis of the dioxolanes at the final stage yields the desired diphenyl-2-propanones .
-
Transaminase-Mediated Synthesis
- Another method involves the use of transaminases for the direct synthesis of enantiopure 1-phenylpropan-2-amine derivatives starting from prochiral ketones.
- This method is environmentally and economically attractive and can produce high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of palladium-catalyzed reactions and biocatalytic approaches are common in industrial settings due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- (1,3-Diphenylpropan-2-yl)(methyl)amine can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
-
Reduction
- Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
-
Substitution
- The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Diphenylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex organic molecules and polymers.
-
Biology
- Studied for its potential biological activity and interactions with biological molecules.
-
Medicine
- Investigated for its potential therapeutic properties and as a precursor for drug development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,3-diphenylpropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylpropane: Lacks the amine group, making it less reactive in certain chemical reactions.
1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with a hydrochloride group, affecting its solubility and reactivity.
2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of an amine, leading to different chemical properties and applications.
Uniqueness
(1,3-Diphenylpropan-2-yl)(methyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual phenyl groups and amine functionality make it a versatile compound in both synthetic and research applications .
Eigenschaften
IUPAC Name |
N-methyl-1,3-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBJSPPGKHKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201897 | |
| Record name | alpha-Benzyl-N-methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53660-20-1 | |
| Record name | alpha-Benzyl-N-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Benzyl-N-methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


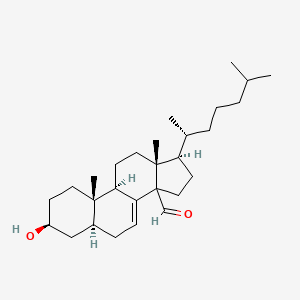
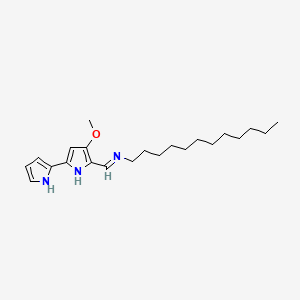
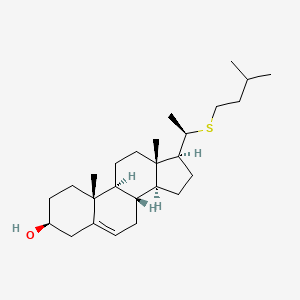

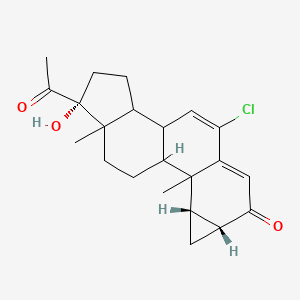
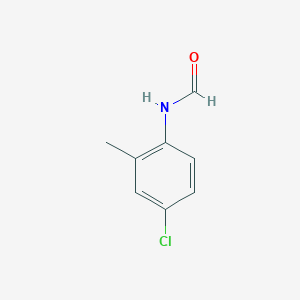

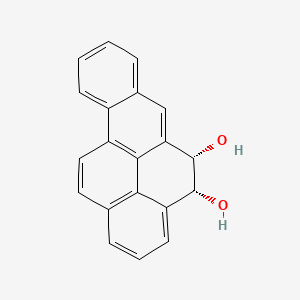

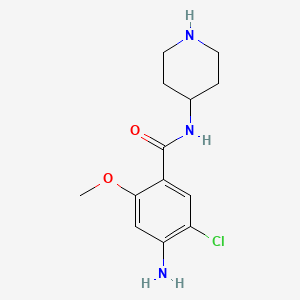
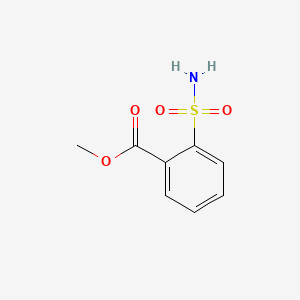

![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)

